molecular formula C19H13Cl3N2O3S B2609516 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338967-01-4

6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2609516
CAS RN: 338967-01-4
M. Wt: 455.73
InChI Key: GVPJFOCOURDYJW-BHGWPJFGSA-N
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Description

This compound, also known as CITCO , is a chemical with the molecular formula C19H13Cl3N2OS. It has a molecular weight of 423.74.


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinaldehyde core with a sulfonyl group attached to a 4-chlorophenyl group at the 6-position and an oxime group attached to a 2,4-dichlorobenzyl group .

Scientific Research Applications

Antimicrobial and Antibiofilm Agents

Compounds containing the sulfonyl moiety, such as 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde derivatives, have been studied for their potential as antimicrobial and antibiofilm agents. These compounds have shown promising results against bacterial and fungal strains, particularly in fighting Gram-positive pathogens and biofilm-associated infections .

Drug Design and Synthesis

The sulfonyl group is a common feature in drug design due to its ability to interact with biological targets. The compound could be utilized in the synthesis of novel drugs, leveraging its structural components to enhance lipophilicity and potentially improve drug efficacy .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon-carbon bonds in organic chemistry. Compounds like (E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}[(2,4-dichlorophenyl)methoxy]amine could serve as intermediates or reagents in this process, contributing to the synthesis of complex organic molecules .

Anti-Tubercular Agents

Derivatives of the compound have been designed and synthesized for evaluation as anti-tubercular agents. These studies aim to develop new treatments for tuberculosis, particularly targeting Mycobacterium tuberculosis H37Ra .

Toxicity Testing

The compound’s derivatives have been subjected to alternative toxicity testing, such as assays on freshwater cladoceran Daphnia magna Straus. These studies are essential for assessing the environmental impact and safety profile of new chemical entities .

Mechanism of Action

While the specific mechanism of action for this compound isn’t provided, it’s known that CITCO, a related compound, stimulates human constitutive androstane receptor (CAR) nuclear translocation .

properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O3S/c20-15-4-6-17(7-5-15)28(25,26)19-8-1-13(10-23-19)11-24-27-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPJFOCOURDYJW-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

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